3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of derivatives related to "3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile" has been explored in several studies. For instance, the facile synthesis of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives has been achieved using a pathway starting with p-phenylenediamine, followed by reactions with selected triethyl orthoalkylates and hydrazine monohydrate . Additionally, the conversion of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines into azine fused thiazole-2-carbonitriles has been reported, providing a high yielding two-step route to these compounds starting from 4,5-dichloro-1,2,3-dithiazolium chloride .
Molecular Structure Analysis
The molecular structure of these compounds has been confirmed through various spectroscopic analyses, including IR and 13C NMR, which detected the CN functional group . X-ray analysis has been used to confirm the structure of certain derivatives, such as the methyl derivative of the 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene . Single crystal X-ray structures have also been provided for related compounds, confirming the stereochemistry of the exocyclic ethene bond .
Chemical Reactions Analysis
The chemical reactivity of these compounds has been investigated, revealing that they can undergo various transformations. For example, the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines leads to a mixture of thiazolopyridine-2-carbonitriles . The reactions of 2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile with primary and secondary amines have been explored, yielding different products depending on the amine used .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been extensively studied. For instance, the antimicrobial activities of the synthesized compounds have been evaluated, with some showing promising results . The electronic properties, including electrostatic surface potential, charge analysis, and frontier molecular orbital analysis, have been investigated both experimentally and theoretically using density functional theory calculations . Nonlinear optical properties and thermal and photophysical studies have also been conducted, highlighting the potential of these compounds as materials for various applications .
Scientific Research Applications
Ring Transformations and Heterocyclic Chemistry
One study focuses on the cyclization reactions of 2-(4-chloro-5H-1,2,3-dithiazol-5-ylidene-amino)phenols, leading to the synthesis of benzo[d]oxazole-2-carbonitrile and oxazolo[5,4-b]pyridine-2-carbonitrile derivatives. This research highlights the compound's versatility in synthesizing heterocyclic structures, which are pivotal in developing pharmaceuticals and agrochemicals (Kalogirou et al., 2015).
Synthesis of Heteroazine Fused Thiazole-2-carbonitriles
Another significant application is demonstrated through the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-n-amines, facilitating the synthesis of heteroazine fused thiazole-2-carbonitriles. This process provides a high-yielding route to produce complex heterocyclic compounds, which have extensive applications in materials science and as intermediates in pharmaceutical synthesis (Koutentis et al., 2013).
Crystal Structure and Properties
Research on the crystal structure of (Z)-4-chloro-5-((2-((4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino)phenyl)amino)-1,2,3-dithiazol-1-ium oligoiodide has provided insights into the compound's molecular interactions and stability. This study offers valuable information for the development of new materials with specific electronic and optical properties (Bol'shakov et al., 2017).
Transformations to Isothiazole Derivatives
The transformation of (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles to 3-haloisothiazole-5-carbonitriles represents another application, showcasing the compound's role in generating isothiazole derivatives, which are useful in the synthesis of agricultural and pharmaceutical chemicals (Kalogirou et al., 2014).
properties
IUPAC Name |
3-[(4-chlorodithiazol-5-ylidene)amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3S2/c10-8-9(14-15-13-8)12-7-3-1-2-6(4-7)5-11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOMGEKLHRCUSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C2C(=NSS2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.